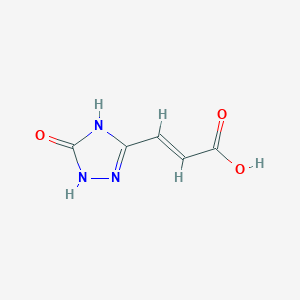
(2E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)prop-2-enoic acid is a compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-amino-1,2,4-triazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the triazole ring . The resulting intermediate is then subjected to further reactions to introduce the propenoic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and solvents that facilitate the formation of the triazole ring and the subsequent introduction of the propenoic acid group .
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the propenoic acid moiety can be reduced to form a saturated acid.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the double bond can yield a saturated acid.
Applications De Recherche Scientifique
(2E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug discovery and development.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (2E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with biological receptors through hydrogen bonding and dipole interactions . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also contains a 1,2,4-triazole ring and has been studied for its anticancer properties.
1,2,4-Triazole-containing scaffolds: These compounds are widely used in pharmaceuticals and agrochemicals due to their unique structure and properties.
Uniqueness
(2E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)prop-2-enoic acid is unique due to the presence of both a triazole ring and a propenoic acid moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable building block for various applications.
Propriétés
Formule moléculaire |
C5H5N3O3 |
|---|---|
Poids moléculaire |
155.11 g/mol |
Nom IUPAC |
(E)-3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C5H5N3O3/c9-4(10)2-1-3-6-5(11)8-7-3/h1-2H,(H,9,10)(H2,6,7,8,11)/b2-1+ |
Clé InChI |
KVHXGAAKITUNCJ-OWOJBTEDSA-N |
SMILES isomérique |
C(=C/C(=O)O)\C1=NNC(=O)N1 |
SMILES canonique |
C(=CC(=O)O)C1=NNC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


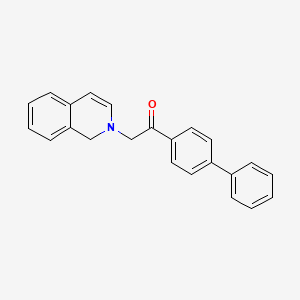
![methyl 3-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12347097.png)
![1-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B12347104.png)
![[3-(4-Methoxycarbonylphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-methoxybenzoate](/img/structure/B12347109.png)
![(3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12347118.png)
![4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B12347122.png)
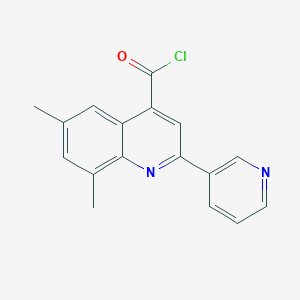


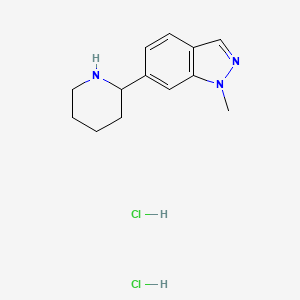
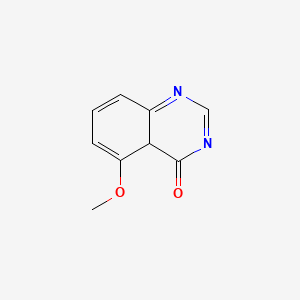


![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12347185.png)
